N-(3-(tert-Butyl)benzyl)ethanamine
Description
N-(3-(tert-Butyl)benzyl)ethanamine is a secondary amine characterized by a benzyl group substituted with a tert-butyl moiety at the 3-position of the aromatic ring, linked to an ethanamine backbone. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol. The tert-butyl group imparts significant steric bulk and lipophilicity, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(3-tert-butylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-14-10-11-7-6-8-12(9-11)13(2,3)4/h6-9,14H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZHSSXYXRNWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(tert-Butyl)benzyl)ethanamine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete condensation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)benzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Hydroxylamine and nitrone derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-(tert-Butyl)benzyl)ethanamine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)benzyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the tert-butyl group enhances its stability and reactivity in these reactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzyl group critically affects solubility, polarity, and bioavailability. Key comparisons include:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-(3-(tert-Butyl)benzyl)ethanamine | tert-Butyl (3) | C₁₃H₂₁N | 191.31 | High lipophilicity, steric bulk |
| N-(2-Bromobenzyl)ethanamine | Bromo (2) | C₉H₁₂BrN | 214.11 | Electron-withdrawing, moderate polarity |
| N-(3-Trifluoromethylbenzyl)ethanamine | CF₃ (3) | C₁₀H₁₂F₃N | 203.21 | Polar, electron-withdrawing |
| N-(2,3-Dimethoxybenzyl)ethanamine | OMe (2,3) | C₁₁H₁₇NO₂ | 195.26 | Hydrophilic, potential metabolic instability |
| 25I-NBOMe | Iodo, OMe (2,4,5) | C₁₈H₂₂INO₃ | 427.28 | High receptor affinity, psychoactive |
- Lipophilicity : The tert-butyl group enhances membrane permeability compared to polar groups like methoxy (-OMe) or trifluoromethyl (-CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
